molecular formula C8H12N2O2 B1480973 2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098088-27-6

2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1480973
CAS No.: 2098088-27-6
M. Wt: 168.19 g/mol
InChI Key: BHAIALODSRJDAC-UHFFFAOYSA-N
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Description

Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The “2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a complex pyrrole derivative. It likely contains a pyrrole ring, which is a common structure in many natural products and pharmaceuticals .

Scientific Research Applications

Crystal Structure Analysis

A study by Fujii et al. (2002) investigated the crystal structure of a related pyrrolo[3,4-c]pyrrole compound, emphasizing its potential as a useful pigment due to the effects of large substituents at the nitrogen atom on the molecular structure. This research contributes to understanding the structural basis for the application of these compounds in pigment technology (Fujii et al., 2002).

Polymer Semiconductors

Guo et al. (2014) explored the use of pyrrolo[3,4-c]pyrrole-1,3-dione as a building block in copolymers, demonstrating promising p-channel charge transport performance in organic thin film transistors. This illustrates the compound's application in the development of polymer semiconductors for electronic devices (Guo et al., 2014).

Luminescent Polymers

Zhang and Tieke (2008) described the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, showcasing strong fluorescence and quantum yield. These findings indicate the potential for these compounds in the creation of luminescent materials for optical applications (Zhang & Tieke, 2008).

Cycloaddition Reactions

Moroz et al. (2018) explored the diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones, leading to substituted pyrrolo[3,2-d]isoxazoles. The work provides insight into synthetic strategies for the creation of novel organic compounds with potential medicinal applications (Moroz et al., 2018).

Organic Electronics

Li et al. (2011) used a diketopyrrolopyrrole (DPP) derivative for the preparation of donor-acceptor polymers, showing high mobility in organic thin film transistors. This study highlights the role of DPP derivatives in advancing the performance of materials for organic electronics (Li et al., 2011).

Properties

IUPAC Name

3,5-dimethyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-6-5(3-9-4)7(11)10(2)8(6)12/h4-6,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAIALODSRJDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CN1)C(=O)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 3
2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
Reactant of Route 5
2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
Reactant of Route 6
2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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